molecular formula C15H15NO3 B6143399 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 862088-75-3

6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid

Cat. No. B6143399
CAS RN: 862088-75-3
M. Wt: 257.28 g/mol
InChI Key: FTQVIBRGTHJGCY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like solubility, density, melting point, and boiling point. The specific physical and chemical properties of “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not provided in the searched resources .

Scientific Research Applications

Medicinal Chemistry: Suzuki-Miyaura Coupling

In medicinal chemistry, this compound can be utilized in the Suzuki-Miyaura coupling process. This cross-coupling reaction is pivotal for creating carbon-carbon bonds, which are foundational in constructing complex organic molecules. The process is known for its mild conditions and the ability to tolerate a variety of functional groups, making it highly suitable for synthesizing pharmaceuticals .

Agriculture: Herbicide Development

The structural features of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid suggest potential use in developing herbicides. Compounds with similar structures have been used to disrupt protein synthesis in plants, leading to the development of non-selective herbicides that control a broad range of weeds .

Material Science: Polymer Synthesis

In material science, this compound could play a role in polymer synthesis. The pyridine moiety can act as a building block for polymers, potentially leading to materials with unique electrical properties, which could be useful in creating new types of conductive materials .

Environmental Science: Weed Control

Environmental science applications may include the use of this compound in weed control. Its structural analogs have been effective in controlling invasive species in aquatic and terrestrial ecosystems, which is crucial for maintaining biodiversity and ecosystem health .

Biochemistry: Enzyme Inhibition

Biochemically, 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid could be explored as an enzyme inhibitor. Given its structural complexity, it might interact with specific enzymes, potentially leading to the discovery of new biochemical pathways or therapeutic targets .

Pharmacology: Drug Synthesis

In pharmacology, the compound’s potential for drug synthesis is notable. Its core structure is similar to that of various pharmacologically active compounds, suggesting possible applications in creating new drugs with antiproliferative or neuroprotective effects .

Analytical Chemistry: Chromatography

Analytically, this compound could be used in chromatography as a standard or derivative for detecting similar compounds. Its unique structure might provide specific retention times, aiding in the identification and quantification of related substances .

Organic Chemistry: Catalyst Development

Finally, in organic chemistry research, 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid could be investigated for its potential as a catalyst. The pyridine ring, in particular, might facilitate various organic reactions, including but not limited to, nucleophilic substitutions or electrophilic aromatic substitutions .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is currently unavailable .

Safety and Hazards

Information on the safety and hazards of “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” is not available in the searched resources .

properties

IUPAC Name

6-(4-propan-2-ylphenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-16-14)15(17)18/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQVIBRGTHJGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Propan-2-yl)phenoxy]pyridine-3-carboxylic acid

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